Product packaging for oxadiazol-5-yl]-3H-pyrimidin-4-one(Cat. No.:CAS No. 2108312-51-0)

oxadiazol-5-yl]-3H-pyrimidin-4-one

Cat. No.: B2571588
CAS No.: 2108312-51-0
M. Wt: 258.212
InChI Key: LHUHRKXNGWMKHT-UHFFFAOYSA-N
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Description

Contextualizing Pyrimidine (B1678525) and Oxadiazole Heterocycles in Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceutical drugs. Among these, the pyrimidine and oxadiazole rings stand out as "privileged scaffolds" due to their consistent appearance in biologically active molecules.

The pyrimidine ring is a fundamental component of life itself, forming the core structure of nucleobases like cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA. ignited.inresearchgate.net This inherent biological relevance allows pyrimidine derivatives to readily interact with biomolecules such as enzymes and genetic material. nih.gov Consequently, the pyrimidine nucleus is found in a wide array of FDA-approved drugs, demonstrating a broad spectrum of pharmacological activities including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive effects. nih.govresearchgate.net Its synthetic versatility allows for extensive structural modifications, making it a cornerstone of modern drug discovery. researchgate.net

Similarly, the oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a celebrated pharmacophore in medicinal chemistry. bohrium.com Its various isomers, particularly the 1,3,4- and 1,2,4-oxadiazoles, are known for their metabolic stability and ability to act as bioisosteres for ester and amide groups, which can improve the pharmacokinetic profile of a drug candidate. nih.gov Oxadiazole derivatives have demonstrated a remarkable range of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antitubercular properties. bohrium.combiointerfaceresearch.com The presence of this scaffold in marketed drugs like the antiretroviral Raltegravir and the antihypertensive Tiodazosin underscores its therapeutic importance. biointerfaceresearch.com

Historical Development and Emerging Significance of 3H-Pyrimidin-4-one Scaffolds

Within the broader family of pyrimidines, the 3H-pyrimidin-4-one core and its fused derivatives have carved out a significant niche in medicinal chemistry. These structures are often considered purine (B94841) bioisosteres, meaning they are structurally similar to the natural purine bases (adenine and guanine). nih.gov This mimicry allows them to function as antimetabolites, interfering with the synthesis or function of nucleic acids, a strategy widely used in cancer chemotherapy. researchgate.netnih.gov

Research into fused pyrimidinone systems, such as pyrido[2,3-d]pyrimidin-4(3H)-ones, has highlighted their potential as potent and selective inhibitors of key cellular targets like Epidermal Growth Factor Receptor (EGFR). nih.gov The inhibition of such protein kinases is a critical approach in modern oncology for halting cancer cell growth and proliferation. nih.gov The development of efficient synthetic routes to produce substituted 3H-pyrimidin-4-ones has further fueled research into their potential, allowing for the creation of diverse chemical libraries for biological screening. nih.gov

Rationale for the Synthesis and Evaluation of Oxadiazol-5-yl]-3H-pyrimidin-4-one as a Privileged Structure

The rationale for designing hybrid molecules that incorporate both an oxadiazole ring and a 3H-pyrimidin-4-one scaffold is rooted in the principle of molecular hybridization . tandfonline.com This proven drug design strategy involves covalently linking two or more pharmacophores to create a new, single chemical entity. tandfonline.com The goal is to produce a hybrid compound that exhibits a synergistic effect, enhanced potency, a novel mechanism of action, or an improved pharmacological profile compared to its individual components.

By combining the pyrimidine and oxadiazole moieties, researchers aim to:

Target Multiple Pathways: Leverage the broad bioactivity of both heterocycles to create compounds that can modulate several biological targets simultaneously, which is particularly relevant for complex diseases like cancer. nih.govnih.gov

Overcome Drug Resistance: Develop novel structures that can circumvent the resistance mechanisms that have rendered existing drugs ineffective. nih.gov

Explore New Chemical Space: Generate unique molecular architectures that expand the portfolio of potential drug candidates, leading to the discovery of hits for new or challenging disease targets. nih.gov

The resulting This compound framework is thus considered a privileged structure, as its constituent parts are pre-validated by their extensive history in successful drug discovery programs.

Overview of Academic Research Objectives and Methodological Scope Regarding this compound

Academic and industrial research into pyrimidine-oxadiazole hybrids follows a well-defined, multi-stage process designed to identify and validate new therapeutic candidates.

Design and Synthesis: The process begins with the chemical synthesis of a library of related compounds. Researchers often employ efficient and versatile methods, such as multi-step synthesis or one-pot reactions like the Biginelli synthesis, to create structural analogues. tandfonline.comnih.gov The synthesized molecules are then purified and their chemical structures are unequivocally confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry. tandfonline.comnih.gov

Biological Evaluation: The primary objective is to screen these new compounds for biological activity. The most common areas of investigation for this class of molecules are:

Antimicrobial Activity: Compounds are tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger). nih.govacgpubs.org The Minimum Inhibitory Concentration (MIC) is determined to quantify their potency. acgpubs.orgingentaconnect.com

Anticancer Activity: The cytotoxicity of the compounds is evaluated against various human cancer cell lines, such as those from colon (HCT-116), breast (MCF-7), and lung (A-549) cancers. nih.gov The half-maximal inhibitory concentration (IC₅₀) is measured to assess their antiproliferative effectiveness. nih.govnih.gov

Mechanistic and In Silico Studies: For the most promising compounds, further studies are conducted to understand how they work at a molecular level. This can involve assays to measure the inhibition of specific enzymes (like kinases), the induction of apoptosis (programmed cell death), or cell cycle arrest. nih.gov Concurrently, in silico molecular docking studies are frequently used to build computational models that predict and visualize how the synthesized compounds bind to the active site of a biological target, such as a bacterial enzyme or a cancer-related protein. nih.gov This helps to rationalize the experimental findings and guide the design of more potent future derivatives.

The following tables summarize representative research findings for pyrimidine-oxadiazole hybrid compounds, illustrating their therapeutic potential.

Table 1: Selected Anticancer Activity of Pyrimidine-Oxadiazole Derivatives

Compound Type Cancer Cell Line Potency (IC₅₀ in µM) Reference
Pyrido[2,3-d]pyrimidin-4(3H)-one derivative 8a Prostate (PC-3) Not explicitly stated, but identified as highly active nih.gov
Pyrido[2,3-d]pyrimidin-4(3H)-one derivative 8a EGFRWT (enzyme) 0.099 nih.gov
Pyrido[2,3-d]pyrimidin-4(3H)-one derivative 8a EGFRT790M (enzyme) 0.123 nih.gov
1,3,4-Oxadiazole-benzotriazole hybrid 28 Breast (MCF-7) 5.68 µg/mL nih.gov
1,3,4-Oxadiazole-benzotriazole hybrid 28 Colon (HT-29) 10.21 µg/mL nih.gov
Pyrimidine-sulfonamide hybrid 1a Colon (HCT-116) 1.73 nih.gov
Pyrimidine-sulfonamide hybrid 3a Colon (HCT-116) 5.66 nih.gov

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates higher potency.

Table 2: Selected Antimicrobial Activity of Pyrimidine-Oxadiazole Derivatives

Compound Bacterial/Fungal Strain Potency (MIC in µg/mL) Reference
Dihydropyrimidine-Oxadiazole hybrid 4d Escherichia coli 12.5 nih.gov
Dihydropyrimidine-Oxadiazole hybrid 4d Staphylococcus aureus 50 nih.gov
Dihydropyrimidine-Oxadiazole hybrid 4i Aspergillus niger 50 nih.gov
Dihydropyrimidine-Oxadiazole hybrid 4i Candida albicans 100 nih.gov
Pyrimidine-Oxadiazole hybrid 11e Bacillus subtilis 12.5 acgpubs.org
Pyrimidine-Oxadiazole hybrid 11e Pseudomonas aeruginosa 25 acgpubs.org
Pyrimidine-Oxadiazole hybrid 11h Aspergillus flavus 25 acgpubs.org

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. A lower value indicates higher potency.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7FN4O2 B2571588 oxadiazol-5-yl]-3H-pyrimidin-4-one CAS No. 2108312-51-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN4O2/c13-9-4-2-1-3-7(9)10-16-12(19-17-10)8-5-14-6-15-11(8)18/h1-6H,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUHRKXNGWMKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CN=CNC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Strategies for Oxadiazol 5 Yl 3h Pyrimidin 4 One Derivatives

Retrosynthetic Analysis and Key Precursors for the Oxadiazol-5-yl]-3H-pyrimidin-4-one Core

Retrosynthetic analysis provides a logical framework for dissecting complex molecules into simpler, commercially available, or easily synthesized starting materials. For the this compound core, the primary disconnection points are typically the amide bond within the pyrimidinone ring and the C-O and C-N bonds of the oxadiazole ring.

This analysis reveals two principal synthetic routes. A common strategy involves the initial synthesis of a pyrimidine-carbohydrazide intermediate. tandfonline.com This key precursor contains the pre-formed pyrimidinone core and a hydrazide functional group, which is poised for cyclization into the 1,3,4-oxadiazole (B1194373) ring. The pyrimidine-carbohydrazide itself can be synthesized from corresponding pyrimidine (B1678525) esters, acyl chlorides, or carboxylic acids. tandfonline.com

An alternative retrosynthetic approach involves first forming a diacylhydrazine derivative. nih.gov In this pathway, one acyl group is the pyrimidine carbonyl moiety and the other is a precursor to the rest of the oxadiazole ring. Subsequent cyclodehydration of this 1,2-diacylhydrazine intermediate yields the final fused heterocyclic system. nih.gov This method is one of the most widely used for constructing the 1,3,4-oxadiazole ring. thieme-connect.de

Key Precursors:

Pyrimidine-5-carbohydrazide and its substituted analogues

Pyrimidine-5-carboxylic acids or their corresponding esters and acyl chlorides tandfonline.com

1,2-Diacylhydrazines nih.gov

Aroyl hydrazides and various carboxylic acids or their derivatives jchemrev.comjchemrev.com

Amidines and β-keto esters for the pyrimidinone ring construction nih.govnih.gov

Novel Approaches for the Construction of the 3H-Pyrimidin-4-one Moiety

The 3H-pyrimidin-4-one ring is a fundamental component of the target scaffold. While classical methods exist, recent research has focused on developing more efficient and versatile synthetic routes.

One novel and practical approach involves the cyclization of enamide esters, which are derived from readily available β-keto esters. nih.gov This method utilizes trimethylaluminum (B3029685) and various primary amines to construct the 3-substituted 3H-pyrimidin-4-one ring system. Another established route is the Biginelli reaction, a one-pot multicomponent condensation of an aryl aldehyde, urea, and ethyl acetoacetate, which provides a straightforward entry to dihydropyrimidines that can be further modified. mdpi.com

Furthermore, fused pyrimidin-4-one systems can be synthesized through cyclocondensation reactions. For instance, pyrido[3,4-d]pyrimidin-4(3H)-one derivatives are prepared by reacting a 3-aminopyridine-4-carboxylic acid compound with an amidine compound, using sodium acetate (B1210297) as a nucleophilic catalyst in an organic solvent. google.com This reaction proceeds via a reflux for 4-10 hours with good yields. google.com

Table 1: Selected Modern Syntheses of Pyrimidinone Derivatives

Starting MaterialsReagents and ConditionsProduct TypeYield (%)Reference
β-keto esters, primary aminesTrimethylaluminum3-Substituted 3H-pyrimidin-4-onesNot specified nih.gov
3-Aminopyridine-4-carboxylic acid, amidineSodium acetate, ethylene (B1197577) glycol monomethyl ether, refluxPyrido[3,4-d]pyrimidin-4(3H)-one86 google.com
2-Aminothiophene-3-carboxylic acid, acid chlorides, 4-aminopyridineAcetic acid, refluxThieno[2,3-d]pyrimidin-4(3H)-one derivativesNot specified

Strategies for Oxadiazole Ring Formation and Diverse Functionalization at the C-5 Position of the Pyrimidinone

Oxadiazole Ring Formation: The formation of the 1,3,4-oxadiazole ring from a pyrimidine-carbohydrazide precursor is a critical step. The most prevalent method is the cyclodehydration of a 1,2-diacylhydrazine intermediate, often generated in situ by reacting the carbohydrazide (B1668358) with a carboxylic acid or its derivative. nih.govthieme-connect.de Dehydrating agents such as phosphorus oxychloride (POCl₃) are frequently employed for this transformation. nih.gov

Alternative strategies include the oxidative cyclization of N-acylhydrazones. thieme-connect.de This can be achieved using various oxidizing agents, including stoichiometric molecular iodine with potassium carbonate, providing a transition-metal-free pathway. jchemrev.com Another approach involves reacting the carbohydrazide with carbon disulfide in a basic medium to form a dithiocarbazate salt, which upon treatment with agents like hydrazine (B178648) hydrate (B1144303) can lead to triazole-thiones, or upon other workups can lead to oxadiazole-thiones. juniperpublishers.com

Functionalization at the C-5 Position of the Pyrimidinone: Introducing diverse functional groups at the C-5 position of the pyrimidinone ring is essential for modulating the biological activity of the final compound. This position is electronically a nucleophilic carbon, making it amenable to electrophilic substitution reactions. mostwiedzy.pl

Halogenation is a common first step to enable further modifications. Reagents like N-chlorosuccinimide (NCS) in acetic acid or an ionic liquid can effectively introduce a chlorine atom at the C-5 position. mostwiedzy.pl Other methods utilize sulfuryl chloride (SO₂Cl₂) or even hydrochloric acid in N,N-dimethylacetamide. mostwiedzy.pl

Once halogenated, the C-5 position becomes a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. nih.gov These reactions allow for the introduction of a wide array of aryl, alkyl, alkynyl, and amino moieties, providing significant structural diversity. For example, Suzuki coupling has been successfully employed to functionalize the 3 and 5 positions of pyrazolo[1,5-a]pyrimidines with various aryl groups. nih.gov

Catalytic Systems and Optimized Reaction Conditions for Enhanced Synthesis of this compound

The efficiency and selectivity of the synthesis of oxadiazol-pyrimidinone hybrids can be significantly improved through the use of appropriate catalytic systems and the optimization of reaction conditions.

For the construction of the 1,3,4-oxadiazole ring, various catalysts have been explored. Copper(II) triflate (Cu(OTf)₂) has been shown to catalyze the oxidative coupling of N-arylidene aroyl hydrazide to form 2,5-disubstituted-1,3,4-oxadiazoles. jchemrev.com In some syntheses, copper(II) oxide nanoparticles have been used as a reusable catalyst for coupling aryl or alkenyl halides with 1,3,4-oxadiazoles. organic-chemistry.org

For the pyrimidinone ring formation, a regioselective O-alkylation of 4,6-diphenylpyrimidin-2(1H)-ones was achieved using cesium carbonate (Cs₂CO₃) in DMF, which proved more favorable than potassium carbonate (K₂CO₃) according to DFT studies. researchgate.net In the synthesis of pyrido[3,4-d]pyrimidin-4(3H)-one, sodium acetate acts as a nucleophilic catalyst to facilitate the cyclization. google.com

Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often leading to higher yields and shorter reaction times compared to conventional heating. jchemrev.comnih.gov For instance, the condensation of monoaryl hydrazides with acid chlorides in Hexamethylphosphoramide (HMPA) under microwave heating provides 2,5-disubstituted-1,3,4-oxadiazoles rapidly and in excellent yields without the need for an acid catalyst. jchemrev.comjchemrev.com

Table 2: Catalysts and Conditions for Key Synthetic Steps

Reaction StepCatalystReagents/SolventConditionsOutcomeReference
Oxadiazole FormationCu(OTf)₂N-arylidene aroyl hydrazideAir, moisture2,5-Disubstituted-1,3,4-oxadiazole jchemrev.com
Oxadiazole FormationNone (Dehydrating agent)1,2-Diacylhydrazine, POCl₃Reflux2,5-Disubstituted-1,3,4-oxadiazole nih.gov
Oxadiazole FormationNone (Coupling agent)Benzohydrazide, carboxylic acid, CDI, PPh₃Not specified2,5-Disubstituted-1,3,4-oxadiazole nih.gov
Pyrimidinone O-AlkylationCs₂CO₃4,6-Diphenylpyrimidin-2(1H)-one, alkyl halide, DMFNot specifiedRegioselective O-alkylation researchgate.net
Fused Pyrimidinone FormationSodium Acetate3-Aminopyridine-4-carboxylic acid, amidineReflux (120 °C)Pyrido[3,4-d]pyrimidin-4(3H)-one google.com

Stereoselective Synthesis Considerations for Chiral Analogues of this compound

The introduction of chirality into the oxadiazol-pyrimidinone scaffold can have profound effects on its biological activity. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, producing a single desired stereoisomer.

When substituents on either the pyrimidinone or the oxadiazole ring create a stereocenter, asymmetric synthesis strategies become crucial. Organocatalysis has emerged as a powerful tool for such transformations. For example, chiral dihydropyrano[2,3-c]pyrazole derivatives have been synthesized with high enantiomeric enrichment through a domino-type Michael addition reaction using quinine/squaramide-based acid-base bifunctional organocatalysts. metu.edu.tr This type of strategy could be adapted for constructing chiral pyran-fused pyrimidinone systems.

Another approach is the use of intramolecular cycloaddition reactions. A highly stereoselective surfactant-catalyzed intramolecular nitrone cycloaddition in aqueous media has been reported to yield chiral oxepanes and pyrans, which are valuable intermediates. nih.gov Such methodologies could be envisioned for creating chiral analogues where a cyclic ether is fused to or substituted on the main scaffold.

In the synthesis of N-acetyl-1,3,4-oxadiazoline derivatives, the cyclization step can create a stereocenter at the C2 position of the oxadiazoline ring, potentially influencing biological activity. nih.gov While the reported synthesis did not focus on controlling this stereocenter, the use of chiral catalysts or auxiliaries in the cyclization step could be a viable strategy for achieving stereoselectivity. nih.gov

Application of Green Chemistry Principles in the Sustainable Synthesis of this compound

Adopting green chemistry principles in the synthesis of complex molecules like oxadiazol-pyrimidinones is essential for minimizing environmental impact and improving safety and efficiency. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation is a key green technology that significantly reduces reaction times, increases yields, and often allows for solvent-free conditions. nih.govresearchgate.net The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles and various pyrimidine derivatives has been successfully achieved using microwave assistance, demonstrating its utility for this scaffold. jchemrev.comresearchgate.net

Multicomponent Reactions (MCRs): One-pot MCRs, such as the Biginelli reaction for pyrimidine synthesis, are inherently green as they combine multiple steps into a single operation, reducing solvent waste, energy consumption, and purification efforts. mdpi.comresearchgate.net Developing one-pot protocols for the entire oxadiazol-pyrimidinone scaffold by combining pyrimidine formation and subsequent oxadiazole cyclization is a key goal.

Green Solvents and Catalysts: The replacement of hazardous organic solvents with greener alternatives like water or ionic liquids, or performing reactions under solvent-free conditions, is a core principle of green chemistry. researchgate.neteurekaselect.com For example, the synthesis of pyrido[2,3-d]pyrimidines has been achieved in water. eurekaselect.com Furthermore, using recyclable heterogeneous catalysts, such as nanocrystalline MgO or biogenically synthesized δ-MnO₂ nanoparticles, can improve the sustainability of the process. mdpi.comeurekaselect.com For instance, δ-MnO₂ nanoparticles have been employed for the sustainable synthesis of pharmaceutically important pyrimidine derivatives. mdpi.com

Table 3: Green Chemistry Approaches

Green PrincipleApplication ExampleSpecificsBenefitReference
Alternative Energy SourceMicrowave IrradiationSynthesis of 1,3,4-oxadiazoles from hydrazides and esters.Reduced reaction time, increased yield, solvent-free potential. nih.gov
Atom EconomyOne-Pot Multicomponent SynthesisSynthesis of pyrido[2,3-d]pyrimidine (B1209978) indole (B1671886) derivatives.Reduced waste, energy, and workup steps. researchgate.net
Use of Safer SolventsSynthesis in WaterNanocrystalline MgO catalyzed synthesis of pyrido[2,3-d]pyrimidines.Environmentally benign, reduced toxicity. eurekaselect.com
CatalysisRecyclable NanocatalystMn-ZIF-8@ZnTiO₃ nanocatalyst for pyranopyrimidinone synthesis.Catalyst can be recovered and reused. eurekaselect.com

Structure Activity Relationship Sar and Medicinal Chemistry Design Principles for Oxadiazol 5 Yl 3h Pyrimidin 4 One Analogues

Rational Design of Oxadiazol-5-yl]-3H-pyrimidin-4-one Analogues Based on Pharmacophore Elucidation

The rational design of [this compound analogues often begins with pharmacophore elucidation, a process that identifies the essential three-dimensional arrangement of functional groups required for biological activity. This approach moves beyond random screening, allowing for the focused design of molecules with a higher probability of interacting with a specific biological target.

One key strategy is molecular hybridization , which involves combining two or more pharmacophoric units from different bioactive molecules into a single new entity. tandfonline.comcuni.cz For the [this compound scaffold, this means leveraging the known biological activities of both the pyrimidine (B1678525) and oxadiazole moieties. For instance, considering the pyrimidine ring as a potential isostere of pyridine (B92270) (found in the antitubercular drug isoniazid) and the known antimycobacterial properties of some 1,3,4-oxadiazoles, researchers have designed hybrids targeting mycobacterial species. cuni.cz

Computational tools are integral to this process. Molecular docking studies are used to predict how designed analogues will bind to the active site of a target protein, such as an enzyme or receptor. researchgate.net For example, in the design of kinase inhibitors, docking can reveal crucial hydrogen bond interactions between the pyrimidine nitrogen atoms and hinge region residues of the kinase, while also defining the space available for substituents on the oxadiazole ring. nih.gov By modeling these interactions, chemists can prioritize the synthesis of compounds predicted to have the highest binding affinity.

Systematic Elucidation of Key Pharmacophoric Features within the this compound Scaffold

Systematic elucidation of the key pharmacophoric features involves identifying which parts of the molecule are essential for activity. For the [this compound scaffold, the core itself constitutes a primary pharmacophore. The pyrimidinone ring can act as a hydrogen bond donor and acceptor, while the oxadiazole ring, being a stable, planar, and electron-poor aromatic system, can participate in various non-covalent interactions, including π-π stacking. nih.govresearchgate.net

Key pharmacophoric features generally include:

Hydrogen Bond Donors/Acceptors: The nitrogen atoms of the pyrimidine ring and the oxygen of the pyrimidinone are key hydrogen bond acceptors. The N-H group of the pyrimidinone is a hydrogen bond donor. The nitrogen atoms of the 1,3,4-oxadiazole (B1194373) ring are also potential hydrogen bond acceptors. nih.gov

Aromatic/Hydrophobic Regions: Both the pyrimidine and oxadiazole rings provide planar surfaces for hydrophobic and aromatic interactions (e.g., π-π stacking) with target proteins.

Linker and Substituent Vectors: The relative orientation of the two rings is critical. The linkage at position 5 of the pyrimidine ring dictates the spatial projection of the oxadiazole moiety and its substituents. The positions on both rings available for substitution (e.g., positions 2 and 6 of the pyrimidine and position 2 of the 1,3,4-oxadiazole) are vectors that can be used to probe the binding pocket for additional interactions and to fine-tune physicochemical properties.

A study on pyrimidine-1,3,4-oxadiazole analogues highlights a general pharmacophore model where the pyrimidine ring acts as a core, a linker group connects it to the oxadiazole, and various substituents on the terminal ring system modulate activity. nih.gov

Impact of Substituent Variation on the Pyrimidinone and Oxadiazole Rings on Biological Activity

The biological activity of [this compound derivatives can be profoundly influenced by the nature and position of substituents on both heterocyclic rings. Structure-activity relationship (SAR) studies systematically explore these effects to optimize potency and selectivity.

Substituents on the Pyrimidine Ring: The substitution pattern on the pyrimidine ring significantly impacts biological activity. researchgate.net For example, in a series of pyrimidine-1,3,4-oxadiazole hybrids designed as antimycobacterial agents, modifications at the R2 position of the pyrimidine ring were explored. While many derivatives maintained a simple hydrogen at R2, the introduction of groups like methyl, trifluoromethyl, or chloro could alter electronic properties and steric profiles, thereby affecting target interaction. nih.gov

Substituents on the Oxadiazole Ring: The substituent attached to the oxadiazole ring often points into a solvent-exposed region or a specific sub-pocket of the target. Its properties are therefore critical. In the aforementioned antimycobacterial series, the most significant factor for potency was the nature of the N-alkyl chain attached to the 2-amino-1,3,4-oxadiazole moiety. bibliotekanauki.pl A clear relationship was observed between the length of the alkyl chain and the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis.

The table below, compiled from data on N-alkyl-5-(pyrimidin-5-yl)-1,3,4-oxadiazol-2-amines, illustrates this dependency. nih.gov

Compound IDR¹ (Alkyl Chain)R² on PyrimidineMIC (μM) vs. M. tuberculosis H37Rv
1a n-Octyl (C₈H₁₇)H2
1b n-Nonyl (C₉H₁₉)H2
1c n-Decyl (C₁₀H₂₁)H2
1d n-Undecyl (C₁₁H₂₃)H2
1e n-Dodecyl (C₁₂H₂₅)H2
1f n-Hexadecyl (C₁₆H₃₃)H>128
2a n-Dodecyl (C₁₂H₂₅)CH₃4
2b n-Dodecyl (C₁₂H₂₅)CF₃4

This data clearly indicates that an optimal lipophilicity, achieved with alkyl chains of 8 to 12 carbons, is crucial for high antimycobacterial activity. nih.gov Shorter or significantly longer chains lead to a dramatic loss of potency, highlighting a specific "sweet spot" for this substituent. Furthermore, introducing small groups at the R² position of the pyrimidine ring was generally well-tolerated, though it resulted in a slight decrease in activity compared to the unsubstituted analogue. nih.gov

Conformational Analysis and its Influence on Ligand-Target Interactions for this compound Derivatives

Computational methods, such as molecular mechanics and quantum chemical calculations, are used to determine the preferred conformations of these molecules. researchgate.net For linked heteroaromatic systems, a key factor is the torsional angle between the two rings. A planar conformation might be favored to maximize π-system conjugation, but steric hindrance from substituents can force the rings to twist relative to each other. This twist can be critical for activity; a non-planar conformation might fit better into a contorted binding pocket, while a planar one might be ideal for flat, aromatic binding sites.

Molecular docking simulations provide insights into the biologically active conformation. researchgate.net These studies can model how a flexible ligand like an [this compound derivative adapts its conformation upon entering the active site of a protein. For example, docking studies of oxadiazole derivatives into enzyme active sites like cyclooxygenase (COX) or various kinases have shown that the molecule adopts specific conformations to establish key interactions, such as hydrogen bonds with backbone residues and hydrophobic interactions with specific pockets. nih.govmdpi.com The ability of the molecule to adopt this low-energy, favorable binding pose is a direct determinant of its inhibitory potency.

Bioisosteric Replacement Strategies for Optimizing the Pharmacological Profile of this compound

Bioisosteric replacement is a cornerstone of medicinal chemistry used to improve the pharmacological profile of a lead compound. mdpi.com This strategy involves substituting a functional group with another group that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic (ADME) properties.

In the context of the [this compound scaffold, several bioisosteric replacement strategies can be envisioned:

Oxadiazole Ring as a Bioisostere: The 1,3,4-oxadiazole ring itself is frequently used as a bioisostere for amide or ester functionalities. nih.gov This replacement can increase metabolic stability by removing a site susceptible to hydrolysis by amidases or esterases. It also imparts a rigid, planar linking unit with defined hydrogen bond accepting properties.

Replacing the Oxadiazole Ring: The oxadiazole ring can be replaced by other five-membered heterocycles to probe for improved interactions or properties. Common bioisosteres include:

1,2,4-Oxadiazole: An isomeric oxadiazole that presents a different arrangement of heteroatoms and thus different hydrogen bonding vectors and dipole moment. researchgate.net

Thiadiazole: Replacing the oxygen with sulfur can alter the electronic character, size, and lipophilicity of the ring.

Triazole or Tetrazole: Introducing more nitrogen atoms can increase hydrogen bonding capabilities and polarity.

Replacing the Pyrimidinone Ring: While less common, parts of the pyrimidinone ring could be replaced. For instance, other bicyclic systems or alternative heterocyclic cores that maintain the crucial hydrogen bonding patterns could be explored. mdpi.com In a study on pyrido[1,2-a]pyrimidinones, various mesoionic bicyclic ring scaffolds were evaluated to optimize insecticidal activity. mdpi.com

Lead Optimization Methodologies for Enhancing Potency, Selectivity, and Drug-like Properties of this compound

Lead optimization is the iterative process of modifying a biologically active lead compound to improve its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties, ultimately turning it into a viable drug candidate.

Key methodologies applicable to the [this compound scaffold include:

Structure-Based Drug Design (SBDD): If the 3D structure of the biological target is known (e.g., from X-ray crystallography), SBDD can be powerfully employed. Co-crystal structures of initial leads bound to the target can reveal specific pockets that can be exploited with modified substituents to form additional favorable interactions, thereby increasing potency. cuni.cz

Improving Metabolic Stability: In vivo, heterocyclic rings can be susceptible to metabolic oxidation. Optimization may involve blocking sites of metabolism by introducing inert groups like fluorine or by using bioisosteric replacements (e.g., replacing a metabolically labile phenyl ring with a pyridine or pyrimidine ring).

Enhancing Solubility and Permeability: Drug-like properties are critical. Solubility can often be improved by introducing polar groups or ionizable centers. Permeability is a balance of polarity and lipophilicity. For instance, studies on oxadiazole derivatives have shown that properties like gastrointestinal absorption and blood-brain barrier permeability can be predicted and optimized using in silico ADMET models before synthesis. researchgate.netnih.gov

Modulating Selectivity: Often, a potent compound will inhibit multiple related targets (e.g., different kinase isoforms). Selectivity can be enhanced by exploiting subtle differences in the active sites of these targets. Substituents can be designed to create steric clashes with off-target proteins while maintaining or improving binding to the desired target.

This multi-parameter optimization process aims to find a compound that not only has high potency at its intended target but also possesses the necessary pharmacokinetic profile to be effective and safe in a therapeutic setting.

Pre Clinical Pharmacological Investigations and Molecular Mechanism Elucidation of Oxadiazol 5 Yl 3h Pyrimidin 4 One

In Vitro Enzyme Inhibition Assays and Target Identification Studies for [Oxadiazol-5-yl]-3H-pyrimidin-4-one

Derivatives of the [this compound scaffold have been the subject of numerous in vitro enzyme inhibition assays to identify their biological targets and elucidate their therapeutic potential. These studies have revealed a broad spectrum of activity against various enzymes implicated in a range of diseases, from cancer to microbial infections.

One area of significant interest is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. For instance, certain oxazolo[5,4-d]pyrimidine (B1261902) derivatives, which share a structural resemblance to the core scaffold, have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov This inhibition is critical in preventing angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. nih.gov One particular derivative, compound 9n, exhibited an impressive half-maximal inhibitory concentration (IC50) of 0.33 µM against VEGFR-2 kinase. nih.gov Further studies on similar compounds have identified them as inhibitors of other kinases such as Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and Aurora A kinase, highlighting the potential of this chemical class as multi-targeted kinase inhibitors. nih.gov

Beyond cancer, derivatives of this scaffold have been investigated as inhibitors of enzymes crucial for the survival of microbial pathogens. Some have shown promising activity against enzymes like mycobacterial enoyl-acyl carrier protein (ACP) reductase (InhA), a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. mdpi.com Additionally, studies have explored their potential as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism, suggesting a possible application in the treatment of type 2 diabetes. chemmethod.com

The inhibitory activity of these compounds is not limited to kinases and microbial enzymes. Research has also demonstrated their ability to inhibit matrix metalloproteinases (MMPs), such as MMP-9, which are involved in tissue remodeling and are often overexpressed in cancer, contributing to invasion and metastasis. nih.gov Certain 1,3,4-oxadiazole (B1194373) derivatives have shown significant MMP-9 inhibition, with IC50 values as low as 1.65 µM. nih.gov Other enzymes targeted by this class of compounds include telomerase, topoisomerase, and histone deacetylase (HDAC), all of which are important targets in cancer therapy. nih.gov

The following table summarizes the in vitro enzyme inhibition data for various derivatives of the [this compound scaffold:

Compound/Derivative ClassTarget EnzymeIC50 ValueReference
Oxazolo[5,4-d]pyrimidine (Compound 9n)VEGFR-2 kinase0.33 µM nih.gov
1,3,4-Oxadiazole derivative (Compound 4h)MMP-91.65 µM nih.gov
1,3,4-Oxadiazole derivative (Compound 4l)MMP-92.55 µM nih.gov
2-chloropyridine derivative with 1,3,4-oxadiazoleTelomerase2.3 µM (IC50) nih.gov
1,3,4-oxadiazole derivativeThymidylate synthase0.62 µM (IC50) nih.gov
1,2,3-Oxadiazole-linked tetrahydropyrimidine-5-carboxylate (Compound M18)DPP-IV13.14 µM chemmethod.com
Oxadiazole derivativesAcetylcholinesterase (AChE)41.87 ± 0.67 µM to 1580.25 ± 0.7 µM acs.org

Receptor Binding Profiling and Functional Agonist/Antagonist Characterization in Cellular Systems

The characterization of how [this compound derivatives interact with cellular receptors is a critical step in understanding their pharmacological profile. While specific receptor binding data for the core "this compound" is not extensively available, studies on structurally related compounds provide valuable insights into their potential receptor interactions and functional activities.

Derivatives containing the 1,3,4-oxadiazole ring, a key component of the scaffold , have been shown to act as bioisosteres for carboxylic acid and ester groups. This allows them to interact with receptors through hydrogen bonding, which can significantly enhance their pharmacological activities. researchgate.net This bioisosteric replacement has been successfully employed to improve the properties of various receptor ligands. For example, replacing the tetrazole ring with a 1,3,4-oxadiazole in the angiotensin II receptor type 1 (AT1) blocker Candesartan led to improved oral bioavailability and in vivo activity. nih.gov

In the context of cancer, oxazolo[5,4-d]pyrimidines, which are structurally analogous, have been investigated for their interaction with the ATP-binding site of VEGFR-2. nih.gov Molecular docking studies suggest a common mode of interaction within this site, acting as antagonists to prevent the binding of ATP and subsequent receptor activation. nih.govnih.gov This antagonistic activity is crucial for their anti-angiogenic effects.

Furthermore, some derivatives have been evaluated for their activity on peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in metabolism and inflammation. Certain oxadiazole-substituted phenylpropanoic acids have shown activity on PPARα, PPARγ, and PPARδ, indicating their potential as modulators of these receptors. nih.gov

While direct functional agonist or antagonist characterization for the specific [this compound scaffold is limited in the public domain, the available data on related compounds strongly suggest that this chemical class possesses the structural features necessary to interact with a variety of cellular receptors, primarily in an antagonistic fashion. Further research is needed to delineate the specific receptor binding profiles and functional activities of this promising scaffold.

Cell-Based Assays for Determining Cellular Efficacy and Signaling Pathway Modulation by [this compound

Cell-based assays are instrumental in determining the cellular efficacy of novel compounds and understanding their impact on signaling pathways. A significant body of research on derivatives of [this compound has focused on their cytotoxic and antiproliferative effects against various cancer cell lines.

In studies involving oxazolo[5,4-d]pyrimidine derivatives, potent antiproliferative activity has been observed against human umbilical vein endothelial cells (HUVEC), which is consistent with their role as VEGFR-2 inhibitors. nih.gov For instance, compound 9n demonstrated an IC50 value of 0.29 µM against HUVEC. nih.gov Other derivatives have been tested against a panel of human cancer cell lines, including lung adenocarcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (LoVo and HT29). nih.gov The cytotoxic activity of these compounds varies depending on the specific substitutions on the core scaffold. For example, certain derivatives showed greater potency against the HT29 cell line compared to the reference drug 5-fluorouracil. nih.gov

Novel 1,3,4-oxadiazole-quinoxalines have also been evaluated for their cytotoxic activity against a panel of nine different cancer cell lines from the National Cancer Institute (NCI). Several derivatives exhibited significant growth inhibition, particularly against breast cancer cell lines such as MCF7 and MDA-MB-468, with GI50 values as low as 1.85 µM. nih.gov

The modulation of signaling pathways by these compounds has also been investigated. Western blot analysis of HEPG2 liver cancer cells treated with a novel 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivative revealed a significant inhibition of EGFR autophosphorylation. rsc.org This demonstrates the ability of this compound to interfere with the EGFR signaling pathway, which is a key driver of cell proliferation and survival in many cancers. rsc.org

The following table presents a summary of the cellular efficacy of various derivatives of the [this compound scaffold in different cell lines:

Compound/Derivative ClassCell LineAssay TypeEfficacy (IC50/CC50/GI50)Reference
Oxazolo[5,4-d]pyrimidine (Compound 9n)HUVECAntiproliferative0.29 µM (IC50) nih.gov
2,5,7-trisubstituted oxazolo[5,4-d]pyrimidinesVEGFR-2 kinase and HUVECInhibitory activityIC50 values of 0.33 and 0.29 μM nih.gov
Oxazolo[5,4-d]pyrimidine (Compound 3g)HT29 (Colon Adenocarcinoma)Cytotoxicity58.4 µM (CC50) nih.gov
1,3,4-Oxadiazole-quinoxaline (Compound 24)MCF7 (Breast Cancer)Growth Inhibition1.85 µM (GI50) nih.gov
1,3,4-Oxadiazole-quinoxaline (Compound 24)MDA-MB-468 (Breast Cancer)Growth Inhibition1.95 µM (GI50) nih.gov
3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole (Compound 30a)PC3 (Prostate Cancer)Cytotoxicity< Etoposide rsc.org
3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole (Compound 30a)A549 (Lung Cancer)Cytotoxicity< Etoposide rsc.org
3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole (Compound 30a)HEPG2 (Liver Cancer)Cytotoxicity< Etoposide rsc.org

Investigations into Apoptosis, Cell Cycle Regulation, and Other Fundamental Cellular Processes Modulated by [this compound

A crucial aspect of cancer drug discovery is the ability of a compound to induce programmed cell death, or apoptosis, and to arrest the cell cycle, thereby preventing uncontrolled cell proliferation. Numerous studies have demonstrated that derivatives of the [this compound scaffold can effectively modulate these fundamental cellular processes.

Several 1,3,4-oxadiazole derivatives have been shown to induce apoptosis in cancer cells at a higher rate than the standard chemotherapeutic drug cisplatin (B142131). nih.govacs.org For instance, certain compounds induced apoptosis in 16.10–21.54% of treated A549 lung cancer cells, compared to 10.07% for cisplatin. nih.govacs.org The mechanism of apoptosis induction by these compounds can involve the depolarization of the mitochondrial membrane and the activation of caspases, such as caspase-3. nih.govacs.org One study found that a particular derivative caused a 13.03% increase in mitochondrial membrane depolarization. acs.org

In addition to inducing apoptosis, these compounds can also regulate the cell cycle. Some derivatives have been observed to cause cell cycle arrest at the G0/G1 or G2/M phases. nih.govacs.org For example, compounds 4h and 4i led to a significant accumulation of cells in the G0/G1 phase (89.66% and 78.78%, respectively), which is a more pronounced effect than that of cisplatin (74.75%). nih.govacs.org Similarly, other derivatives have been shown to cause an increase in the percentage of cells in the G2/M phase. mdpi.com

The following table summarizes the effects of various [this compound derivatives on apoptosis and the cell cycle:

Compound/DerivativeCell LineEffectObservationReference
Compound 4iA549Apoptosis Induction21.54% (Early + Late Apoptosis) nih.govacs.org
Compound 4hA549Apoptosis Induction19.20% (Early + Late Apoptosis) nih.govacs.org
Compound 4fA549Mitochondrial Depolarization13.03% acs.org
Compound 4fA549Caspase-3 ActivationMost active among tested compounds nih.govacs.org
Compound 4hA549Cell Cycle Arrest89.66% in G0/G1 phase nih.govacs.org
Compound 4iA549Cell Cycle Arrest78.78% in G0/G1 phase nih.govacs.org
Compound 3bPDAC-3Cell Cycle ModulationIncrease in G2/M phase, Decrease in G0/G1 phase mdpi.com

Molecular Mechanism of Action Studies via Proteomic, Genomic, and Metabolomic Approaches

While specific proteomic, genomic, and metabolomic studies on the core "this compound" are not widely reported, the broader class of oxadiazole derivatives has been investigated to understand their molecular mechanisms of action. These approaches provide a global view of the cellular changes induced by these compounds.

The anticancer activity of 1,3,4-oxadiazole derivatives is often attributed to their ability to inhibit a variety of enzymes and growth factors that are critical for tumor progression. These include telomerase, topoisomerase, histone deacetylase (HDAC), and various kinases. nih.gov By inhibiting these targets, oxadiazole derivatives can interfere with key cellular processes such as apoptosis, mitogenesis, angiogenesis, and metastasis. nih.gov

Molecular docking studies, a computational approach to predict the binding of a ligand to a receptor, have been instrumental in elucidating the potential mechanisms of action. For instance, docking studies have shown that oxazolo[5,4-d]pyrimidine derivatives can bind to the ATP-binding site of VEGFR-2, providing a rationale for their anti-angiogenic activity. nih.govnih.gov Similarly, docking has been used to investigate the binding of 1,3,4-oxadiazole derivatives to the active site of enzymes like MMP-9 and acetylcholinesterase. nih.govacs.org

Although comprehensive 'omics' data for the specific [this compound scaffold is still emerging, the available information on related compounds suggests that their mechanism of action is multi-faceted, involving the modulation of multiple signaling pathways and cellular processes. Future research employing proteomic, genomic, and metabolomic approaches will be crucial for a more complete understanding of the molecular mechanisms of this promising class of compounds.

Identification of Pharmacodynamic Markers and Pre-clinical Biomarkers for [this compound Activity

The identification of pharmacodynamic (PD) markers and preclinical biomarkers is essential for the clinical development of any new therapeutic agent. These markers can be used to monitor the biological effects of the drug and to identify patients who are most likely to respond to treatment.

For [this compound derivatives that target specific enzymes, the activity of that enzyme can serve as a direct PD marker. For example, in the case of VEGFR-2 inhibitors, the level of phosphorylated VEGFR-2 in tumor tissue or circulating endothelial cells could be monitored to assess target engagement. Similarly, for compounds that inhibit MMPs, the levels of active MMP-9 in the plasma or tumor microenvironment could be measured. nih.gov

In the context of cancer therapy, the induction of apoptosis and cell cycle arrest are key mechanisms of action for many [this compound derivatives. Therefore, markers of apoptosis, such as cleaved caspase-3 or annexin (B1180172) V staining, could be used as PD markers. nih.govacs.org Likewise, changes in the expression of cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), could serve as biomarkers of drug activity. mdpi.com

Furthermore, for compounds that modulate specific signaling pathways, such as the EGFR pathway, the phosphorylation status of downstream signaling molecules like Akt and ERK could be used as PD markers. rsc.org

While specific preclinical biomarkers for the broad clinical application of [this compound are yet to be definitively established, the known mechanisms of action of its derivatives provide a strong basis for the rational selection and validation of potential PD markers and biomarkers in future preclinical and clinical studies.

Efficacy and Proof-of-Concept Studies of [this compound in Relevant In Vitro and In Vivo Animal Disease Models

The translation of in vitro activity to in vivo efficacy is a critical step in the development of any new drug candidate. Several studies have evaluated the in vivo efficacy of [this compound derivatives in various animal models of disease, primarily in the context of cancer.

A series of 5-(1,3,4-oxadiazol-2-yl)pyrimidine derivatives have demonstrated significant antitumor efficacy in a MOLM-13 human leukemia xenograft model in mice when administered orally. nih.gov This study highlights the potential of this scaffold for the development of orally bioavailable anticancer agents.

In another study, 1,3,4-oxadiazole derivatives were evaluated for their anti-inflammatory activity in a carrageenan-induced paw edema model in rats. Several derivatives showed significant anti-inflammatory effects, with some exhibiting activity comparable to the standard drug indomethacin. mdpi.com This suggests that the [this compound scaffold may also have potential for the treatment of inflammatory diseases.

The following table summarizes the in vivo efficacy of various [this compound derivatives in different animal models:

Compound/Derivative ClassAnimal ModelDiseaseEfficacyReference
5-(1,3,4-Oxadiazol-2-yl)pyrimidine derivativesMOLM-13 Xenograft (Mice)LeukemiaIncreased efficacy by oral administration nih.gov
2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivativesCarrageenan-induced paw edema (Rats)Inflammation33-62% anti-inflammatory effect mdpi.com

These proof-of-concept studies in relevant animal models provide strong evidence for the therapeutic potential of the [this compound scaffold and support its further development as a novel therapeutic agent.

Computational Approaches and in Silico Drug Discovery for Oxadiazol 5 Yl 3h Pyrimidin 4 One

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding modes of oxadiazol-5-yl]-3H-pyrimidin-4-one analogs and elucidating the key interactions that drive their biological activity.

Studies have shown that hybrid molecules combining pyrimidine (B1678525) and 1,3,4-oxadiazole (B1194373) moieties exhibit significant biological potential, including anticancer and antiviral activities. nih.gov For instance, a series of novel 1,3,4-oxadiazoles bearing 3,4-dihydropyrimidine motifs were designed and synthesized, with molecular docking studies revealing significant binding affinity for DNA gyrase. nih.gov These compounds engaged in various bonded and non-bonded interactions with active site residues, with docking scores ranging from -7.74 to -6.531, validating the experimental findings and providing a basis for structure-based drug design. nih.gov

In the context of anticancer research, derivatives of 1,3,4-oxadiazole have been docked into the active sites of key cancer-related proteins like the epidermal growth factor receptor (EGFR) tyrosine kinase. semanticscholar.orgdergipark.org.tr For example, compound IIe, a 1,3,4-oxadiazole-based compound, exhibited a high docking score of -7.89 kcal/mol, with the nitrogen atoms of the oxadiazole ring forming crucial hydrogen bonds with residues like Met 769. semanticscholar.org Similarly, another study on 1,3,4-oxadiazole and 1,3,4-thiadiazole (B1197879) derivatives as potential EGFR inhibitors showed that the lead compounds had better binding affinities than the existing drug Erlotinib, attributed to robust hydrogen bonding and hydrophobic interactions with essential residues. dergipark.org.tr

Furthermore, the versatility of the oxadiazole scaffold is highlighted by its ability to interact with a variety of biological targets. nih.gov Docking studies of tris-heterocyclic compounds containing pyridyl, 1,3,4-oxadiazole, and 1,3-oxazepine rings have demonstrated their inhibitory potential against E. coli biotin (B1667282) carboxylase and S. aureus biotin protein ligase, suggesting that the inclusion of the 1,3,4-oxadiazole ring enhances antimicrobial activity. rdd.edu.iq

The following table summarizes the docking scores and key interactions of representative oxadiazole-pyrimidine and related heterocyclic compounds with their respective protein targets.

Compound ClassProtein TargetDocking Score (kcal/mol)Key Interactions
1,3,4-Oxadiazole-dihydropyrimidine hybridsDNA gyrase-7.74 to -6.531Bonded and non-bonded interactions with active site residues. nih.gov
1,3,4-Oxadiazole-based compoundsEGFR Tyrosine Kinase-6.26 to -7.89Hydrogen bonding with Met 769. semanticscholar.org
Tris-heterocyclic compounds (pyridyl, 1,3,4-oxadiazole, 1,3-oxazepine)E-Coli biotin carboxylaseNot specifiedInhibitory impact. rdd.edu.iq
1,3,4-Oxadiazole and 1,3,4-thiadiazole derivativesEGFRPLPfitness 90.61 and 83.77Hydrogen bonding and hydrophobic interactions. dergipark.org.tr

Molecular Dynamics Simulations

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex, assessing its stability and conformational changes over time. These simulations are crucial for validating the binding poses predicted by docking and understanding the flexibility of both the ligand and the protein's active site.

In a study of novel 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives as potential EGFR inhibitors, MD simulations were conducted for a 100-nanosecond trajectory. dergipark.org.tr The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) analyses confirmed the structural stability of the ligand-protein complex, with the lead compound A1 showing stable interaction with key residues in the EGFR active site. dergipark.org.tr This stability supports its role as a selective inhibitor. dergipark.org.tr

Similarly, MD simulations have been employed to study the binding selectivity of compounds in complexes with fibroblast growth factor receptors (FGFR1 and FGFR4), providing insights into the binding conformations and pharmacophoric features of the molecules within the active pocket. nih.gov For oxadiazole derivatives targeting the cannabinoid receptor, receptor-dependent 4D-QSAR studies, which incorporate MD simulations, have been used to generate conformational ensemble profiles of the compounds at the binding site, leading to robust predictive models. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

For oxadiazole derivatives, several 3D-QSAR studies have been successfully conducted. One such study on a series of 3-(Aryl)-N-(Aryl)-1,2,4-Oxadiazol-5-amines as antiproliferative agents resulted in a highly predictive model with a correlation coefficient (r²) of 0.8713 and an external predictivity (pred_r²) of 81.09%. ijpsdronline.com The model indicated that steric and electrostatic interactions are crucial for the antiproliferative activity, and the generated contour plots provided a visual guide for designing new potent agents. ijpsdronline.com

In another study focusing on oxadiazole derivatives as multifunctional anti-Alzheimer agents, 3D-QSAR models (CoMFA and CoMSIA) were developed with significant predictive power (Rpred² of 0.6885 and 0.6887, respectively). nih.govrsc.org These models, in conjunction with docking and MD simulations, provided a comprehensive understanding of the structure-activity relationships and a useful platform for predicting the activities of novel derivatives. nih.govrsc.org Furthermore, a 4D-QSAR study on 4,5-dihydro-1,3,4-oxadiazole derivatives targeting the cannabinoid receptor also yielded a robust model with an r² of 0.8487 and an r²Pred of 0.8358. nih.gov

The following table presents key statistical parameters from various QSAR studies on oxadiazole derivatives.

Compound SeriesQSAR Modelr² (Correlation Coefficient)q² (Internal Predictivity)pred_r² (External Predictivity)
3-(Aryl)-N-(Aryl)-1,2,4-Oxadiazol-5-amines3D-QSAR (PLSR)0.87130.74450.8109 ijpsdronline.com
Oxadiazole derivatives (anti-Alzheimer)3D-QSAR (CoMFA)Not specified0.6920.6885 nih.govrsc.org
Oxadiazole derivatives (anti-Alzheimer)3D-QSAR (CoMSIA)Not specified0.6960.6887 nih.govrsc.org
4,5-dihydro-1,3,4-oxadiazole derivatives4D-QSAR0.84870.7667 (Q²LOO)0.8358 nih.gov
1,3,4-oxadiazoles (antibacterial)3D-QSAR (kNN-MFA)Not specified0.69690.6148 researchgate.net

Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. This approach is significantly faster and more cost-effective than experimental high-throughput screening.

For the oxadiazole scaffold, virtual screening has been successfully employed to discover novel inhibitors. For example, a virtual screening campaign led to the discovery of new oxadiazole-based hits that interact with the anti-apoptotic Bcl-2 protein at its BH3 binding pocket. nih.gov Further optimization of the initial hit resulted in a more potent analog with submicromolar IC50 values in cancer cell lines. nih.gov

Hierarchical virtual screening, which involves a multi-step filtering process, has also been applied. One such study aimed to identify potential thiadiazole-based molecules as anti-Covid-19 candidates by screening against multiple SARS-CoV-2 targets. nih.gov This approach, combined with molecular docking and MD simulations, identified a promising compound with good binding affinity to all targets. nih.gov

In Silico ADME Prediction and Pharmacokinetic Profiling

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction and pharmacokinetic profiling are essential for evaluating the drug-likeness of a compound. These predictions help to identify potential liabilities early in the drug discovery process, reducing the likelihood of late-stage failures.

Numerous studies on oxadiazole and pyrimidine derivatives have included in silico ADME predictions. For a series of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives, all compounds showed good adherence to Lipinski's Rule of Five, indicating their drug-likeness. dergipark.org.tr Pharmacokinetic assessments highlighted favorable absorption and distribution profiles, with one candidate showing high intestinal permeability. dergipark.org.tr

Similarly, in silico ADME studies on 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole derivatives showed that most compounds had over 70% absorption and complied with both Lipinski's and Veber's rules, suggesting good bioavailability and intestinal absorption. nih.gov ADMET studies on novel 5-substituted phenyl 1,3,4-oxadiazole scaffolds also provided valuable insights into their safety and efficacy profiles, with most compounds exhibiting favorable ADME properties. africanjournalofbiomedicalresearch.com

The following table provides a summary of in silico ADME predictions for various oxadiazole-containing compound series.

Compound SeriesADME Prediction Highlights
1,3,4-Oxadiazole and 1,3,4-Thiadiazole DerivativesGood adherence to Lipinski's Rule of Five, favorable absorption and distribution. dergipark.org.tr
2-Hydroxy Benzothiazole-Linked 1,3,4-Oxadiazole Derivatives>70% absorption for most compounds, compliance with Lipinski's and Veber's rules. nih.gov
5-Substituted Phenyl 1,3,4-Oxadiazole ScaffoldsGenerally favorable ADME profiles. africanjournalofbiomedicalresearch.com
Benzimidazole-1,3,4-Oxadiazole DerivativesGood drug-likeness properties. researchgate.net
Pyrimidine and Pyridine (B92270) DerivativesPotential for good oral bioavailability. nih.gov

Chemoinformatics and Data Mining Approaches

Chemoinformatics and data mining approaches involve the analysis of large chemical datasets to identify patterns and relationships that can inform drug discovery. These methods can be applied to explore the chemical space around the this compound scaffold and related heterocyclic systems.

The 1,3,4-oxadiazole scaffold is recognized as a privileged structure in medicinal chemistry due to its wide range of biological activities. nih.govnih.gov Data mining of the literature and chemical databases reveals that this heterocycle is a common feature in drugs targeting various diseases, including cancer and infectious diseases. nih.govnih.gov Chemoinformatics tools can be used to analyze the structural features of known active compounds containing the oxadiazole-pyrimidine motif and identify key pharmacophores. This information can then be used to design new libraries of compounds with a higher probability of biological activity.

Furthermore, studies on the noncovalent interactions involving oxadiazole systems, using a combination of experimental data, theoretical calculations, and database mining (Cambridge Structural Database and Protein Data Bank), have provided a deeper understanding of the π-π stacking interactions that can influence ligand-protein binding. nih.gov Such insights are invaluable for the rational design of new molecules with improved binding affinity and selectivity.

Future Research Directions, Challenges, and Therapeutic Potential of Oxadiazol 5 Yl 3h Pyrimidin 4 One

Identification of Novel Therapeutic Targets

The versatility of the oxadiazole-pyrimidine hybrid structure allows for interaction with a diverse range of biological targets. nih.govnih.govresearchgate.netresearchgate.net While initial studies have highlighted its potential in areas such as cancer and infectious diseases, a significant avenue for future research lies in the systematic identification of novel therapeutic targets. nih.govresearchgate.netresearchgate.net

Key Research Areas:

Kinase Inhibition: Many pyrimidine (B1678525) derivatives are known to be potent kinase inhibitors. Future studies could explore the inhibitory activity of [oxadiazol-5-yl]-3H-pyrimidin-4-one derivatives against a broad panel of kinases implicated in cancer, inflammation, and other diseases. For instance, some oxazolo[5,4-d]pyrimidines have shown inhibitory activity against VEGFR-2, Aurora A kinase, and Janus kinases (JAK1/JAK2). nih.gov

Enzyme Modulation: Beyond kinases, these compounds may modulate the activity of other crucial enzymes. For example, some 1,3,4-oxadiazole (B1194373) derivatives have been investigated as inhibitors of enzymes like thymidylate synthase (TS) and Cathepsin K. nih.gov

Receptor Antagonism/Agonism: The structural features of this scaffold may allow for interaction with various cell surface and nuclear receptors. Screening against a panel of receptors could uncover novel mechanisms of action.

A systematic approach, such as high-throughput screening against diverse target classes, will be instrumental in mapping the full spectrum of molecular interactions and uncovering new therapeutic opportunities for this promising scaffold.

Exploration of Synergistic and Combination Therapies

The complexity of many diseases, particularly cancer, often necessitates combination therapies to achieve optimal outcomes and overcome drug resistance. Investigating the synergistic potential of [this compound derivatives with existing therapeutic agents is a critical area for future research.

Potential Combination Strategies:

With Chemotherapeutic Agents: Combining these compounds with standard chemotherapeutic drugs could enhance their efficacy and potentially allow for lower, less toxic doses of the conventional agents.

With Targeted Therapies: Synergistic effects may be observed when combined with other targeted therapies, such as other kinase inhibitors or monoclonal antibodies.

With Antimicrobials: In the context of infectious diseases, combination therapy with existing antibiotics or antifungals could combat resistance mechanisms. mdpi.com For instance, some 1,3,4-oxadiazole derivatives have shown synergistic effects with the antifungal drug fluconazole. mdpi.com

Pre-clinical studies using relevant cell lines and animal models will be essential to identify promising combination regimens and elucidate the underlying mechanisms of synergy.

Development of Advanced Delivery Systems and Formulation Strategies

The physicochemical properties of [this compound derivatives, particularly their solubility, can significantly impact their bioavailability and therapeutic efficacy. americanpharmaceuticalreview.comnih.govresearchgate.net Many newly discovered drug candidates exhibit poor water solubility, which can hinder their clinical translation. americanpharmaceuticalreview.comresearchgate.net Therefore, the development of advanced drug delivery systems and formulation strategies is a crucial aspect of future research.

Theoretical and Pre-clinical Considerations:

Nanonization: Techniques like nanosuspensions can increase the surface area of poorly soluble drugs, thereby enhancing their dissolution rate and bioavailability. researchgate.net

Lipid-Based Formulations: Encapsulating lipophilic compounds in lipid-based carriers such as self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), or liposomes can improve their solubility and absorption. americanpharmaceuticalreview.comnih.govresearchgate.net This is particularly relevant for compounds with a high Log P value. americanpharmaceuticalreview.com

Amorphous Solid Dispersions: Overcoming the crystal lattice energy by creating an amorphous, non-crystalline form of the drug can significantly increase its solubility. americanpharmaceuticalreview.com However, ensuring the physical and chemical stability of the amorphous state remains a challenge. americanpharmaceuticalreview.com

Mesoporous Silica Particles: These materials offer a large surface area for drug loading and can enhance the dissolution of poorly soluble compounds. researchgate.netsdu.dk

These "enabling formulations" are critical for translating promising [this compound candidates from the laboratory to clinical applications. researchgate.netsdu.dk

Addressing Synthetic Scalability Challenges

While laboratory-scale synthesis of [this compound derivatives may be established, the transition to large-scale, cost-effective production for pre-clinical and clinical studies presents significant challenges. google.com Traditional methods for synthesizing oxadiazoles (B1248032) can involve expensive, sensitive, or highly toxic reagents, and may not be amenable to producing multigram quantities. google.com

Key Challenges and Research Directions:

Development of Efficient and Scalable Synthetic Routes: Research is needed to develop novel synthetic methodologies that are efficient, cost-effective, and environmentally friendly. This includes exploring new catalysts and reaction conditions.

Minimizing Hazardous Reagents: Future synthetic strategies should aim to avoid the use of toxic reagents like highly toxic ammonia (B1221849) gas or phosphorus pentoxide where possible. google.commdpi.com

Purification Strategies: The need for column chromatography for purification can be a bottleneck in large-scale synthesis. google.com Developing synthetic routes that yield pure products with minimal purification steps is highly desirable.

Overcoming these synthetic hurdles is essential for the economically viable production of these compounds for further development.

Unexplored Biological Activities and Phenotypic Screening Opportunities

The full biological potential of the [this compound scaffold is likely yet to be fully realized. nih.govresearchgate.netmdpi.com Phenotypic screening, which assesses the effect of compounds on whole cells or organisms without a preconceived target, offers a powerful approach to uncover novel biological activities. nih.gov

Opportunities for Discovery:

Phenotypic Screening Libraries: Screening diverse libraries of [this compound derivatives in various phenotypic assays can identify compounds with unexpected therapeutic potential. lifechemicals.comenamine.netotavachemicals.comselleckchem.com

Unexplored Therapeutic Areas: While much of the focus has been on cancer and infectious diseases, these compounds may have applications in other areas such as neurodegenerative diseases, metabolic disorders, and inflammatory conditions. mdpi.commdpi.comnih.gov For example, some 1,3,4-oxadiazole derivatives have shown potential as treatments for cognitive dysfunction. nih.gov

Mechanism of Action Studies: For "hit" compounds identified through phenotypic screening, subsequent studies will be required to elucidate their mechanism of action and identify their molecular targets. nih.gov

This unbiased approach can lead to the discovery of first-in-class drugs with novel mechanisms of action.

Translational Research Pathways and Future Pre-clinical Development

The ultimate goal of research into [this compound derivatives is their translation into effective therapeutic agents. A clear and strategic pre-clinical development pathway is essential to achieve this.

Key Steps in the Translational Pathway:

Lead Optimization: Promising "hit" compounds identified from initial screening will need to undergo lead optimization to improve their potency, selectivity, and pharmacokinetic properties.

In Vivo Efficacy Studies: Rigorous testing in relevant animal models of disease is necessary to demonstrate in vivo efficacy and establish a proof-of-concept.

Pharmacokinetic and Toxicological Profiling: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity of lead candidates, is crucial for their advancement.

Biomarker Development: Identifying biomarkers that can predict patient response or monitor therapeutic efficacy will be valuable for future clinical trials.

A well-defined translational research plan will be critical for navigating the complex path from a promising chemical scaffold to a clinically approved therapeutic.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.